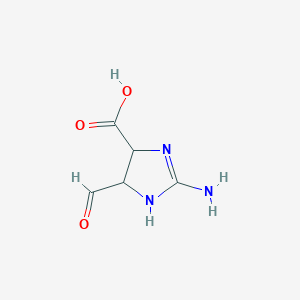
2-amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis and Wallach synthesis are commonly employed methods . These methods involve the use of readily available starting materials and catalysts to facilitate the formation of the imidazole ring.
Analyse Des Réactions Chimiques
Types of Reactions: 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines. Substitution reactions typically result in the formation of various substituted imidazole derivatives .
Applications De Recherche Scientifique
2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for developing bioactive compounds with potential therapeutic properties . In medicine, it is investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory activities . Additionally, in industry, it is utilized in the production of functional materials and catalysts .
Mécanisme D'action
The mechanism of action of 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- include other imidazole derivatives such as 2-IMIDAZOLINE-4-CARBOXYLIC ACID and 2-IMIDAZOLINE-5-CARBOXYLIC ACID . These compounds share structural similarities but differ in their functional groups and substitution patterns.
Uniqueness: What sets 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- apart is its unique combination of an amino group and a formyl group at specific positions on the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
89179-94-2 |
|---|---|
Formule moléculaire |
C5H7N3O3 |
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
2-amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7N3O3/c6-5-7-2(1-9)3(8-5)4(10)11/h1-3H,(H,10,11)(H3,6,7,8) |
Clé InChI |
JIJQOOYBYDZQKI-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1C(N=C(N1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















